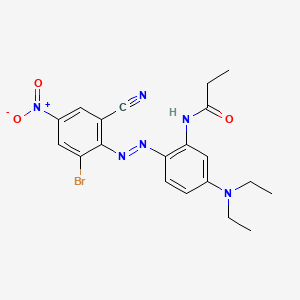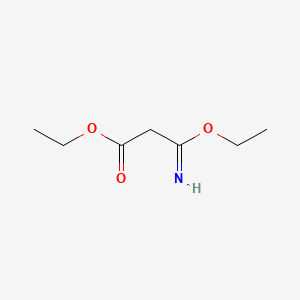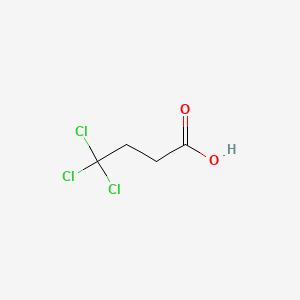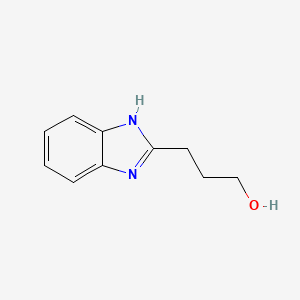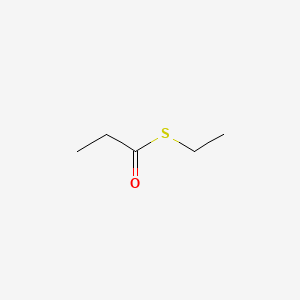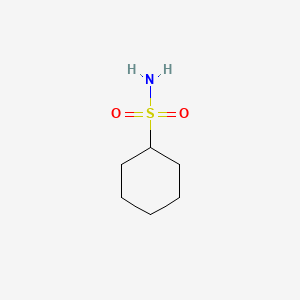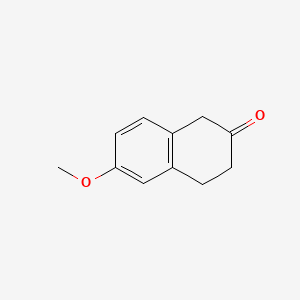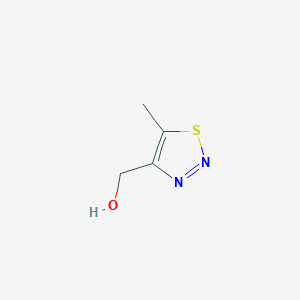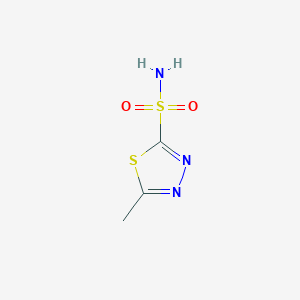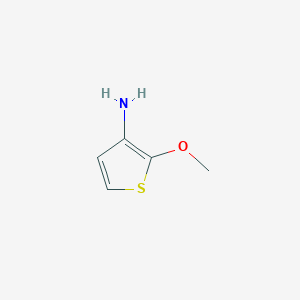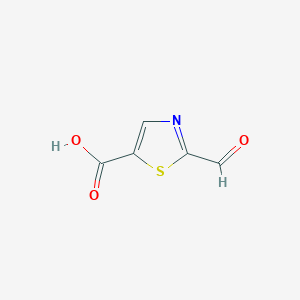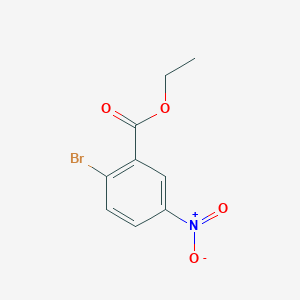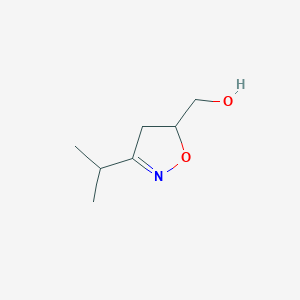
(3-イソプロピル-4,5-ジヒドロイソオキサゾール-5-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
科学的研究の応用
This compound is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials
作用機序
Mode of Action
Two mechanisms have been proposed for this 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism, and secondly, via a step-by-step mechanism through diradical intermediate formation .
Biochemical Pathways
Functionalized isoxazole scaffolds are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
生化学分析
Biochemical Properties
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions are crucial for the compound’s role in modulating enzyme activity and protein function.
Cellular Effects
The effects of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can have significant implications for cell growth, differentiation, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to bind to active sites of enzymes or regulatory regions of proteins allows it to modulate their activity, leading to changes in downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s influence on metabolite levels and metabolic processes can have far-reaching effects on cellular function . By modulating the activity of key metabolic enzymes, the compound can alter the flow of metabolites through different pathways, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins influences its distribution, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
化学反応の分析
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the isoxazole ring to a more saturated form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted isoxazole derivatives
類似化合物との比較
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Methanol derivatives: Compounds with similar alcohol functional groups but different ring structures or substituents
特性
IUPAC Name |
(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXNMBMOFWRJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649337 |
Source


|
| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-97-6 |
Source


|
| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
